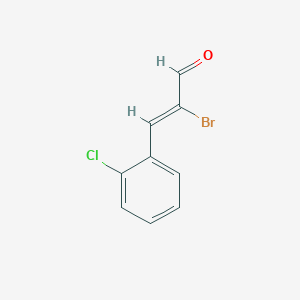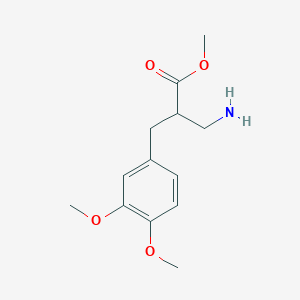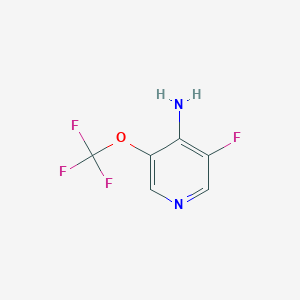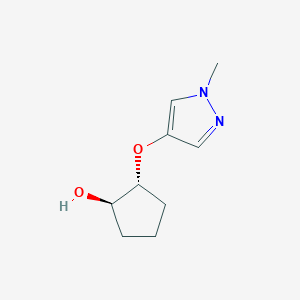
3-(p-Tolyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Tolyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach provides a straightforward synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation . This method is efficient and can be performed in an alkaline aqueous medium, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(p-Tolyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(p-Tolyl)azetidine hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 3-(p-Tolyl)azetidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and unique reactivity allow it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness
3-(p-Tolyl)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
7606-36-2 |
|---|---|
分子式 |
C10H14ClN |
分子量 |
183.68 g/mol |
IUPAC名 |
3-(4-methylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChIキー |
BAHSOYSZQWRWHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


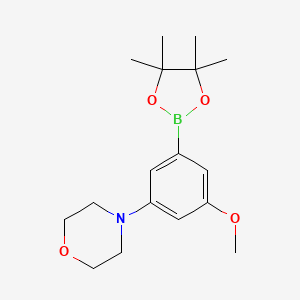
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)



![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
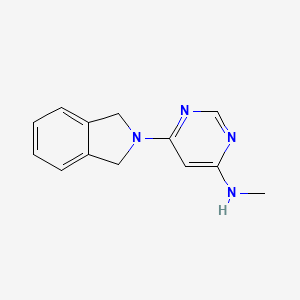
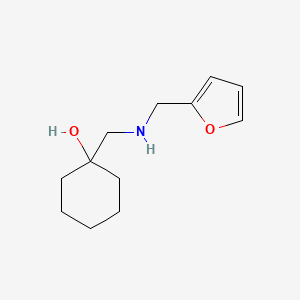
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
